2-({[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine
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Overview
Description
Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities . They are known to exhibit antimicrobial, antiviral, and anticancer properties . The structure of these compounds typically includes a triazole ring fused with a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds, such as 1,3,4-thiadiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
Triazolopyrimidines have a unique structure that includes a triazole ring fused with a pyrimidine ring . This structure is thought to contribute to their diverse biological activities.Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For example, they can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound “2-({[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine” is a complex molecule that likely interacts with multiple targets. Similar compounds, such as triazolopyrimidines and pyridine derivatives, have been reported to interact with a variety of enzymes and receptors , suggesting that this compound may have a similar range of targets.
Mode of Action
Triazole compounds, which are part of this molecule’s structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-24-14-7-4-6-13(9-14)23-16-15(21-22-23)17(20-11-19-16)25-10-12-5-2-3-8-18-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGUJVFXOGDDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=N4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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